Cas no 2580202-34-0 ((1r,3r)-3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]cyclobutane-1-carboxylic acid)

(1r,3r)-3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]cyclobutane-1-carboxylic acid structure
2580202-34-0 structure
商品名:(1r,3r)-3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]cyclobutane-1-carboxylic acid
CAS番号:2580202-34-0
MF:C8H12N4O2
メガワット:196.206480979919
CID:6245145
PubChem ID:165886334

(1r,3r)-3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]cyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-7435766
    • 2580202-34-0
    • (1r,3r)-3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]cyclobutane-1-carboxylic acid
    • インチ: 1S/C8H12N4O2/c9-3-6-4-12(11-10-6)7-1-5(2-7)8(13)14/h4-5,7H,1-3,9H2,(H,13,14)
    • InChIKey: IYWMEQYHBAFEAY-UHFFFAOYSA-N
    • ほほえんだ: OC(C1CC(C1)N1C=C(CN)N=N1)=O

計算された属性

  • せいみつぶんしりょう: 196.09602564g/mol
  • どういたいしつりょう: 196.09602564g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 229
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -3.7
  • トポロジー分子極性表面積: 94Ų

(1r,3r)-3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]cyclobutane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7435766-10.0g
(1r,3r)-3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]cyclobutane-1-carboxylic acid
2580202-34-0 95.0%
10.0g
$4236.0 2025-03-11
Enamine
EN300-7435766-5.0g
(1r,3r)-3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]cyclobutane-1-carboxylic acid
2580202-34-0 95.0%
5.0g
$2858.0 2025-03-11
Enamine
EN300-7435766-1.0g
(1r,3r)-3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]cyclobutane-1-carboxylic acid
2580202-34-0 95.0%
1.0g
$986.0 2025-03-11
Enamine
EN300-7435766-0.05g
(1r,3r)-3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]cyclobutane-1-carboxylic acid
2580202-34-0 95.0%
0.05g
$827.0 2025-03-11
Enamine
EN300-7435766-2.5g
(1r,3r)-3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]cyclobutane-1-carboxylic acid
2580202-34-0 95.0%
2.5g
$1931.0 2025-03-11
Enamine
EN300-7435766-0.1g
(1r,3r)-3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]cyclobutane-1-carboxylic acid
2580202-34-0 95.0%
0.1g
$867.0 2025-03-11
Enamine
EN300-7435766-0.5g
(1r,3r)-3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]cyclobutane-1-carboxylic acid
2580202-34-0 95.0%
0.5g
$946.0 2025-03-11
Enamine
EN300-7435766-0.25g
(1r,3r)-3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]cyclobutane-1-carboxylic acid
2580202-34-0 95.0%
0.25g
$906.0 2025-03-11

(1r,3r)-3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]cyclobutane-1-carboxylic acid 関連文献

(1r,3r)-3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]cyclobutane-1-carboxylic acidに関する追加情報

Introduction to (1R,3R)-3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]cyclobutane-1-carboxylic Acid (CAS No. 2580202-34-0)

(1R,3R-3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]cyclobutane-1-carboxylic acid) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its CAS number 2580202-34-0, represents a unique molecular structure that combines cyclobutane and triazole moieties, each contributing to its distinct chemical and biological properties. The stereochemistry defined by the (1R,3R) configuration further enhances its potential as a building block for the development of novel therapeutic agents.

The cyclobutane ring in this molecule provides a rigid scaffold that can influence the conformation and reactivity of the attached functional groups. This structural motif is often employed in drug design to improve metabolic stability and binding affinity. On the other hand, the 1H-1,2,3-triazole ring introduces a nitrogen-rich heterocycle that is known for its ability to participate in hydrogen bonding and metal coordination interactions. These features make (1R,3R)-3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]cyclobutane-1-carboxylic acid a promising candidate for various biological applications.

The presence of an aminomethyl group at the 4-position of the triazole ring adds another layer of complexity to this compound. The amine functionality can serve as a handle for further chemical modifications, allowing for the synthesis of derivatives with tailored properties. This flexibility is particularly valuable in medicinal chemistry, where subtle changes in molecular structure can significantly impact biological activity. Recent studies have highlighted the potential of such modified triazole compounds in targeting specific biological pathways.

In the realm of drug discovery, (1R,3R)-3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]cyclobutane-1-carboxylic acid has been explored as a precursor for more complex molecules. Its unique structural features make it an attractive scaffold for designing inhibitors of enzymes and receptors involved in various diseases. For instance, research has demonstrated its utility in developing compounds that modulate inflammatory pathways by interacting with specific protein targets. The rigid cyclobutane core helps maintain optimal orientation of these interactions, while the triazole and amine groups contribute to binding affinity and selectivity.

The stereochemistry of this compound is another critical aspect that has been extensively studied. The (1R,3R) configuration ensures that the molecule adopts a specific three-dimensional shape, which can be crucial for its biological activity. Studies have shown that enantiomers can exhibit vastly different pharmacological profiles due to differences in their interaction with biological targets. The precise stereochemical control achieved in (1R,3R)-3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]cyclobutane-1-carboxylic acid underscores its potential as a high-quality intermediate in chiral drug synthesis.

Recent advancements in synthetic methodologies have further enhanced the accessibility of this compound. Modern techniques allow for efficient construction of complex molecules like (1R,3R)-3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]cyclobutane-1-carboxylic acid with high enantioselectivity. These improvements have enabled researchers to explore more diverse derivatives and evaluate their biological efficacy. The combination of computational modeling and experimental validation has been instrumental in understanding how structural modifications influence biological activity.

The pharmaceutical industry has shown particular interest in heterocyclic compounds due to their broad range of biological activities. Triazole derivatives are known for their antimicrobial properties and have been successfully incorporated into drugs used to treat infections caused by resistant bacteria. The cyclobutane moiety adds another dimension to these compounds by enhancing their stability against metabolic degradation. This dual functionality makes (1R,3R)-3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]cyclobutane-1-carboxylic acid a versatile tool for drug development.

In conclusion,(cas no2580202-340)is a multifaceted compound with significant potential in pharmaceutical research and development。 Its unique structural features,including the (IR,R) stereochemistry,the cyclobutane core,and the triazole and amine functional groups,make it an attractive scaffold for designing novel therapeutic agents。 Recent studies have highlighted its utility in modulating inflammatory pathways and targeting specific protein receptors。 With ongoing advancements in synthetic chemistry and computational biology,this compound is poised to play a crucial role in future drug discovery efforts。

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量